molecular formula C6H11F3N2O B2957720 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide CAS No. 1527858-14-5

2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide

Cat. No.: B2957720
CAS No.: 1527858-14-5
M. Wt: 184.162
InChI Key: JKLONKWXSCHMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide is a chemical compound with the molecular formula C6H11F3N2O It is characterized by the presence of a trifluoromethyl group, an amide group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide typically involves the reaction of 2-amino-3,3,3-trifluoropropanoic acid with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino and amide groups can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3,3,3-trifluoropropanoic acid
  • N,N-dimethylformamide dimethyl acetal
  • 2-amino-3,3,3-trifluoro-N,N-dimethylpropanamide

Uniqueness

2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide is unique due to the presence of both a trifluoromethyl group and an amide group, which confer distinct chemical properties

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c1-5(10,6(7,8)9)4(12)11(2)3/h10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLONKWXSCHMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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